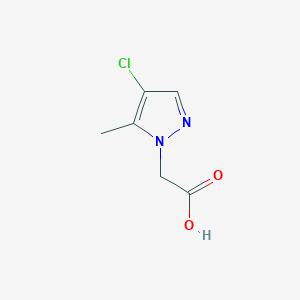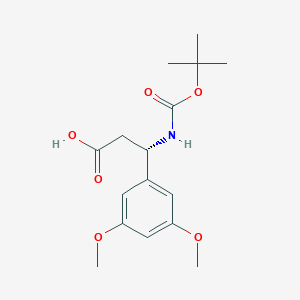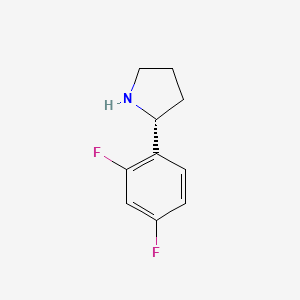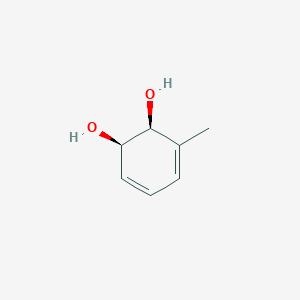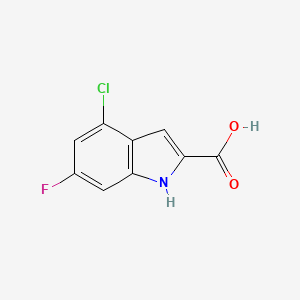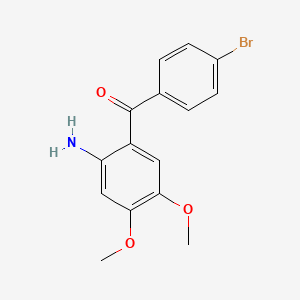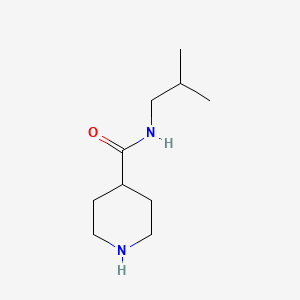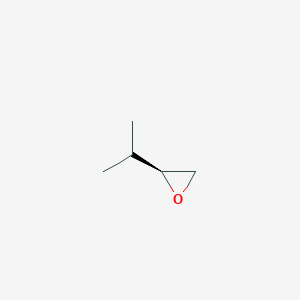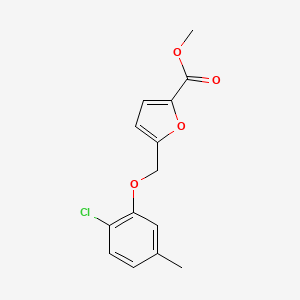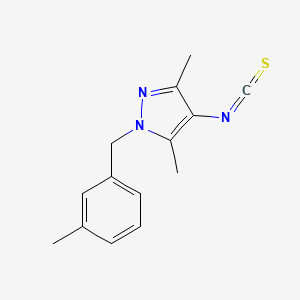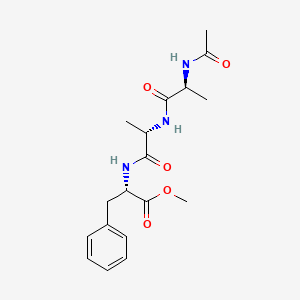
(2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone is an organic compound characterized by the presence of both amino and methoxy groups on a phenyl ring, as well as dichlorophenyl substitution
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone typically involves multi-step reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 1,2-dimethoxybenzene.
Nitration: The compound undergoes nitration using nitric acid and acetic acid at low temperatures (0-20°C) to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using iron powder and acetic acid in the presence of water and ethyl acetate, followed by heating.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.
科学研究应用
(2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
作用机制
The mechanism of action of (2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The dichlorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
(2-Amino-4,5-dimethoxyphenyl)-(4-methylphenyl)methanone: This compound has a similar structure but with a methyl group instead of dichlorophenyl.
(2-Amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone: This compound features a furan ring instead of dichlorophenyl.
Uniqueness
(2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone is unique due to the presence of the dichlorophenyl group, which can significantly influence its chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs .
属性
分子式 |
C15H13Cl2NO3 |
|---|---|
分子量 |
326.2 g/mol |
IUPAC 名称 |
(2-amino-4,5-dimethoxyphenyl)-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-13-6-10(12(18)7-14(13)21-2)15(19)9-4-3-8(16)5-11(9)17/h3-7H,18H2,1-2H3 |
InChI 键 |
IUJUUOUUFCGNNI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)N)OC |
规范 SMILES |
COC1=C(C=C(C(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-trifluoro-N-[(3S)-pyrrolidin-3-yl]acetamide](/img/structure/B1638600.png)
